

Application Notes and Protocols for Aztreonam Disodium in Antimicrobial Susceptibility Testing

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Compound of Interest

Compound Name: *Aztreonam disodium*

Cat. No.: *B1666517*

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For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for antimicrobial susceptibility testing (AST) of **Aztreonam disodium**, a monobactam antibiotic effective against a range of Gram-negative bacteria.^{[1][2]} The protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action

Aztreonam is a synthetic beta-lactam antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.^{[3][4][5]} It exhibits a high affinity for penicillin-binding protein 3 (PBP3), which is essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.^{[2][4][6]} By binding to and inactivating PBP3, Aztreonam disrupts cell wall integrity, leading to cell lysis and bacterial death.^{[3][4][5]} Notably, Aztreonam has strong activity against many Gram-negative bacteria, including *Pseudomonas aeruginosa*, but is largely ineffective against Gram-positive and anaerobic bacteria due to poor binding to their respective PBPs.^{[1][6]}

Data Presentation: Breakpoints and Quality Control Ranges

Accurate and reproducible AST results are critical for clinical decision-making and drug development. The following tables summarize the interpretive criteria (breakpoints) and quality

control (QC) ranges for Aztreonam and its combination with Avibactam.

Table 1: CLSI and EUCAST Breakpoints for Aztreonam

| Organism | Method | Disk Content | Zone Diameter (mm) | MIC (µg/mL) |
|-------------------------------|----------------|--------------|--------------------|-------------|
| S | I | | | |
| Enterobacterales (CLSI) | Disk Diffusion | 30 µg | ≥ 21 | 18-20 |
| | Broth Dilution | | | |
| Pseudomonas aeruginosa (CLSI) | Disk Diffusion | 30 µg | ≥ 22 | 16-21 |
| | Broth Dilution | | | |
| Enterobacterales (EUCAST) | Disk Diffusion | 30 µg | ≥ 25 | - |
| | Broth Dilution | | | |

S - Susceptible; I - Intermediate; R - Resistant. Data compiled from CLSI and EUCAST guidelines.

Table 2: EUCAST Breakpoints for Aztreonam-Avibactam

| Organism | Method | Disk Content | Zone Diameter (mm) | MIC (µg/mL) |
|------------------|----------------|--------------|--------------------|-------------|
| S (≥) | R (<) | | | |
| Enterobacterales | Disk Diffusion | 30/20 µg | 25 | 25 |
| | Broth Dilution | | | |

For MIC determination, the concentration of avibactam is fixed at 4 mg/L.[7] Data from EUCAST guidelines.[7][8]

Table 3: Quality Control (QC) Ranges for Aztreonam Susceptibility Testing

| QC Strain | Method | Disk Content | Acceptable Zone Diameter Range (mm) | Acceptable MIC Range (µg/mL) |
|------------------------------------|----------------|--------------|-------------------------------------|------------------------------|
| Escherichia coli ATCC® 25922 | Disk Diffusion | 30 µg | 23-29 | |
| Broth Dilution | 0.06-0.5 | | | |
| Pseudomonas aeruginosa ATCC® 27853 | Disk Diffusion | 30 µg | 23-29 | |
| Broth Dilution | 2-8 | | | |

Data compiled from CLSI documents.

Table 4: EUCAST Quality Control Ranges for Aztreonam-Avibactam

| QC Strain | Method | Disk Content | Target Zone Diameter (mm) | Acceptable Zone Diameter Range (mm) | Target MIC (mg/L) | Acceptable MIC Range (mg/L) |
|------------------------------------|----------------|--------------|---------------------------|-------------------------------------|-------------------|-----------------------------|
| Escherichia coli ATCC® 25922 | Disk Diffusion | 30/20 µg | 35 | 32-38 | 0.06 | 0.03-0.125 |
| Klebsiella pneumoniae ATCC® 700603 | Disk Diffusion | 30/20 µg | 29 | 26-32 | 0.125-0.25 | 0.06-0.5 |

For MIC determination, the concentration of avibactam is fixed at 4 mg/L.^[7] Data from EUCAST guidelines.^[7]

Experimental Protocols

The following are detailed protocols for commonly used AST methods for Aztreonam.

Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of a bacterial isolate to Aztreonam by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.^[2]^[9]

Materials:

- Aztreonam disks (30 µg)
- Mueller-Hinton agar (MHA) plates
- Bacterial inoculum equivalent to a 0.5 McFarland standard
- Sterile cotton swabs
- Incubator (35°C ± 2°C)
- Calipers or ruler

Procedure:

- Prepare a standardized bacterial inoculum by suspending several colonies from a fresh (18-24 hour) culture in sterile saline to match the turbidity of a 0.5 McFarland standard.
- Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.
- Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.
- Allow the plate to dry for 3-5 minutes.

- Aseptically apply an Aztreonam (30 µg) disk to the surface of the agar.
- Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
- After incubation, measure the diameter of the zone of complete growth inhibition in millimeters.
- Interpret the results based on the zone diameter breakpoints provided in Table 1.

Broth Microdilution (Minimum Inhibitory Concentration - MIC) Method

This method determines the lowest concentration of Aztreonam that inhibits the visible growth of a bacterium in a liquid medium.[\[2\]](#)

Materials:

- **Aztreonam disodium** powder
- Cation-adjusted Mueller-Hinton broth (CAMHB)
- 96-well microtiter plates
- Standardized bacterial inoculum (5 x 10⁵ CFU/mL final concentration)
- Incubator (35°C ± 2°C)

Procedure:

- Prepare serial two-fold dilutions of Aztreonam in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
- Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
- Add 50 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of Aztreonam in which there is no visible growth.
- Interpret the results based on the MIC breakpoints provided in Table 1.

Gradient Diffusion (E-test) Method

The E-test is a quantitative method that utilizes a predefined, stable gradient of antibiotic on a plastic strip to determine the MIC.[\[2\]](#)

Materials:

- Aztreonam E-test strips
- MHA plates
- Standardized bacterial inoculum (0.5 McFarland)
- Sterile cotton swabs
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)

Procedure:

- Prepare a standardized bacterial inoculum and streak it onto an MHA plate as described for the disk diffusion method.
- Allow the plate to dry for 3-5 minutes.
- Aseptically apply the Aztreonam E-test strip to the agar surface.
- Incubate the plate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- After incubation, an elliptical zone of inhibition will be visible. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[\[2\]](#)

- Interpret the results based on the MIC breakpoints provided in Table 1.

CLSI Broth Disk Elution (BDE) Method for Aztreonam/Ceftazidime-Avibactam

This method is used to test the susceptibility of Enterobacterales to the combination of Aztreonam and Ceftazidime-Avibactam.[\[10\]](#)[\[11\]](#)

Materials:

- Aztreonam disks (30 µg)
- Ceftazidime-Avibactam disks (30/20 µg)
- Cation-adjusted Mueller-Hinton broth (CAMHB) in 5 mL tubes
- Standardized bacterial inoculum

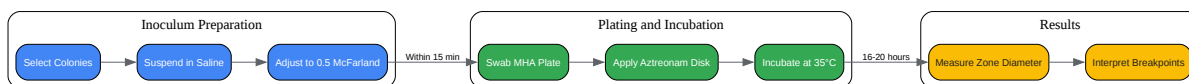
Procedure:

- Label four 5 mL CAMHB tubes for each isolate: Growth Control, Aztreonam, Ceftazidime-Avibactam, and Combination.
- Add the corresponding antibiotic disks to the tubes:
 - Aztreonam tube: One 30 µg Aztreonam disk.
 - Ceftazidime-Avibactam tube: One 30/20 µg Ceftazidime-Avibactam disk.
 - Combination tube: One 30 µg Aztreonam disk AND one 30/20 µg Ceftazidime-Avibactam disk.
 - Growth Control tube: No disk.
- Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5×10^5 CFU/mL in each tube.
- Incubate all tubes at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.

- After incubation, examine the tubes for growth (turbidity).
- Interpretation: The isolate is considered susceptible to the combination if there is no growth in the "Combination" tube, even if there is growth in the individual "Aztreonam" and "Ceftazidime-Avibactam" tubes.

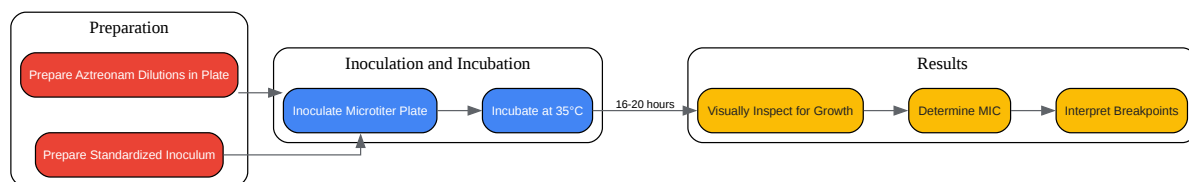
Visualizations

The following diagrams illustrate the workflows for the disk diffusion and broth microdilution antimicrobial susceptibility testing methods.



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Caption: Workflow for the Disk Diffusion (Kirby-Bauer) Method.



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Caption: Workflow for the Broth Microdilution (MIC) Method.

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